Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate
Description
Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Properties
IUPAC Name |
methyl 5-(1,3-dioxoisoindol-2-yl)-4-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-20-12(17)7-6-9(16)8-15-13(18)10-4-2-3-5-11(10)14(15)19/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILPVALWMTVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109258-71-1 | |
| Record name | Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109258711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 5-(1,3-DIOXOISOINDOLIN-2-YL)-4-OXOPENTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59T7E89YHO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate typically involves the condensation of N-hydroxymethyl phthalimide with appropriate reactants under controlled conditions. One common method involves the reaction of phthalimide with formalin in the presence of glacial acetic acid and distilled water . The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the molecule. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial properties, particularly in the formation of metal complexes that exhibit toxicity towards fungi . In medicine, it may be explored for its potential therapeutic effects, although detailed studies are required to establish its efficacy and safety. In industry, it can be used in the production of various chemical products due to its reactivity and stability .
Mechanism of Action
The mechanism of action of Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate can be compared with other similar compounds such as Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate and Methyl ((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)acetate These compounds share the phthalimide core structure but differ in their substituents and functional groups
Biological Activity
Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate, with the CAS number 109258-71-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13NO5
- Molecular Weight : 275.26 g/mol
- Melting Point : 90-93 °C
- Solubility : Slightly soluble in chloroform and methanol .
Pharmacological Properties
- Anti-inflammatory Activity :
- Antioxidant Properties :
- Cytotoxicity Against Cancer Cells :
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may include:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : There is evidence that isoindole derivatives can influence gene expression related to inflammation and apoptosis.
Study on Anti-inflammatory Effects
A comprehensive study evaluated the anti-inflammatory effects of a series of isoindole derivatives, including this compound. Results showed a significant reduction in the levels of TNF-alpha and IL-6 in treated macrophages compared to controls .
Cytotoxicity Assay
In another study assessing the cytotoxicity of various isoindole compounds on human cancer cell lines (e.g., HeLa and MCF7), methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)-4-oxopentanoate exhibited IC50 values indicative of moderate cytotoxic activity. Flow cytometry analysis confirmed apoptosis as the primary mode of cell death induced by this compound .
Summary Table of Biological Activities
Q & A
Q. Table 1: Typical Analytical Parameters
| Method | Key Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ 1.5–10 ppm) | Functional group identification |
| HPLC | Retention time, peak integration | Purity quantification |
| MS (ESI) | m/z = 275.2 [M+H]⁺ | Molecular ion confirmation |
How can researchers employ Design of Experiments (DOE) to optimize the synthesis of this compound?
Answer:
DOE minimizes experimental runs while maximizing data quality. Key steps include:
Factor Screening : Identify critical variables (e.g., reaction temperature, catalyst loading, solvent polarity) using fractional factorial designs .
Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors .
Validation : Confirm predicted optimal conditions with confirmatory runs.
Q. Example DOE Setup
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (mol%) | 2 | 5 |
| Reaction Time (hr) | 4 | 8 |
Computational tools (e.g., COMSOL Multiphysics) can simulate reaction kinetics to guide DOE parameters .
What strategies resolve contradictions between computational predictions and experimental data in reactivity studies?
Answer:
Contradictions often arise from incomplete force fields or overlooked solvent effects. Mitigation strategies:
Multi-Scale Modeling : Combine quantum mechanics (QM) for electronic structure with molecular dynamics (MD) for bulk solvent interactions .
Sensitivity Analysis : Test computational assumptions (e.g., transition state barriers) against experimental kinetic data .
Iterative Feedback : Use experimental results to refine computational models, as practiced in ICReDD’s reaction design framework .
What are the key physicochemical properties influencing this compound’s behavior in organic reactions?
Answer:
- Electrophilicity : The 4-oxopentanoate moiety participates in nucleophilic additions or cyclizations.
- Hydrogen Bonding : The isoindole-dione group stabilizes intermediates via intramolecular H-bonding .
- Solubility : Polar aprotic solvents (e.g., DMF) enhance reactivity by solubilizing the ester and dione groups .
Q. Table 2: Key Physicochemical Properties
| Property | Value/Behavior | Relevance |
|---|---|---|
| LogP | ~1.2 (predicted) | Membrane permeability in bioassays |
| pKa (ester carbonyl) | ~-2 to -4 | Susceptibility to hydrolysis |
How can multi-scale modeling predict reaction pathways involving this compound?
Answer:
- Quantum Mechanics (QM) : Calculate activation energies for proposed pathways (e.g., ester hydrolysis vs. ring-opening).
- Kinetic Monte Carlo (kMC) : Simulate time-dependent product distributions under varying conditions .
- Machine Learning (ML) : Train models on existing reaction data to predict regioselectivity in novel conditions .
Case Study : ICReDD’s approach integrates QM-based path sampling with experimental validation to identify low-energy pathways .
What safety protocols are critical when handling this compound in laboratories?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines .
How can researchers validate the reproducibility of synthetic batches across different laboratories?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
